Fatty Acid Synthetase Primer Efficiency: Phenylacetyl-CoA vs. Acetyl-CoA
In mammalian fatty acid synthetase (FAS) assays, the synthesis of ω-phenyldodecanoic acid, primed by phenylacetyl-CoA, proceeds at only 16% of the rate observed for palmitic acid synthesis primed by the native substrate acetyl-CoA. This kinetic difference stems from a substantially higher Michaelis constant (Km) for phenylacetyl-CoA relative to acetyl-CoA [1].
| Evidence Dimension | Fatty acid synthetase (FAS) product synthesis rate |
|---|---|
| Target Compound Data | 16% (relative synthesis rate of ω-phenyldodecanoic acid) |
| Comparator Or Baseline | 100% (relative synthesis rate of palmitic acid) |
| Quantified Difference | 84% reduction in synthesis rate for the target compound |
| Conditions | Mammalian fatty acid synthetase in vitro assay; primer: phenylacetyl-CoA vs. acetyl-CoA |
Why This Matters
This quantifies the significant kinetic penalty incurred by the aromatic primer, confirming that 12-phenyldodecanoic acid is not a benign analog but a metabolic probe that distinctly alters FAS throughput, which is critical for designing pulse-chase or flux experiments.
- [1] Smith S, Stern A. The effect of aromatic CoA esters on fatty acid synthetase: biosynthesis of ω-phenyl fatty acids. Arch Biochem Biophys. 1983;222(1):259-265. View Source
